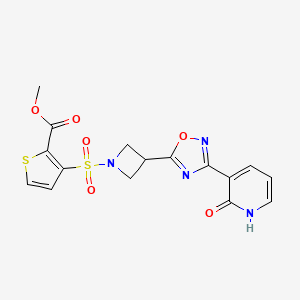

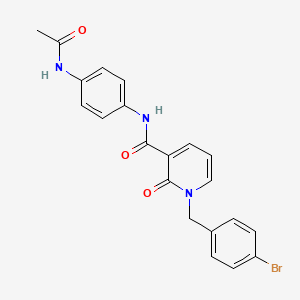

![molecular formula C25H23NO3 B2995817 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one CAS No. 946385-80-4](/img/structure/B2995817.png)

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one is a synthesized chemical compound with a variety of potential applications in scientific research. It is a substituted indenone, which is a type of cyclic hydrocarbon with a fused benzene ring and a five-membered ring. The compound is structurally similar to other indenones, but has a unique side chain attached to the nitrogen atom. This side chain is composed of a dimethoxy phenethyl amine moiety, and is the source of the compound’s unique properties.

Aplicaciones Científicas De Investigación

Photolabile Protecting Groups

The use of photolabile protecting groups, such as the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl group, is essential in peptide synthesis and organic chemistry. These groups can be attached to aminopropyl silica gels, providing a means for controlled release of the protected compound upon UV irradiation. This technology facilitates the precise manipulation of molecules for various applications, including drug development and materials science (Matsumoto et al., 2009).

Antioxidant Activity of Aminochalcones

Aminochalcones, including those with methoxy and hydroxyl substitutions, exhibit significant antioxidant activity. The study of these compounds provides insights into their potential therapeutic applications, particularly in combating oxidative stress-related diseases. The synthesis and characterization of such compounds highlight the importance of chemical modifications in enhancing biological activity (Sulpizio et al., 2016).

Novel Photoluminescent Materials

The electrochemical oxidation of amino-cyano-phenylthiophene derivatives has been explored as a route to generate new classes of photoluminescent materials. These materials exhibit unique properties that make them suitable for applications in optoelectronic devices and sensors. The research into the electrooxidation process and the resultant photoluminescent properties opens up new avenues for material science and engineering (Ekinci et al., 2000).

Fluorescence Enhancement in Stilbenes

The study of the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, termed the "amino conjugation effect," reveals the significant impact of molecular structure on the photophysical properties of compounds. This research provides valuable insights for the design of fluorescent markers and probes in biological imaging and molecular diagnostics (Yang et al., 2002).

Cardioselective Beta-Adrenergic Blocking Agents

The synthesis and evaluation of 1-amino-3-aryloxy-2-propanols for cardioselective beta-blockade demonstrate the potential of specific structural motifs in drug design. The introduction of the (3,4-dimethoxyphenethyl)amino group led to compounds with optimal potency and selectivity, highlighting the role of chemical structure in therapeutic efficacy (Hoefle et al., 1975).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with dopamine receptors in the brain . The methoxy groups at the 3- and 4-positions could potentially influence the compound’s interaction with these receptors .

Biochemical Pathways

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to interact with the dopaminergic system , which plays a crucial role in reward, motivation, memory, and motor control among other functions.

Result of Action

If it does interact with dopamine receptors as suggested by its structural similarity to 3,4-dimethoxyphenethylamine , it could potentially influence neuronal signaling and have effects on behavior and cognition.

Propiedades

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-28-21-13-12-17(16-22(21)29-2)14-15-26-24-19-10-6-7-11-20(19)25(27)23(24)18-8-4-3-5-9-18/h3-13,16,26H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGPNDBYHVWVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

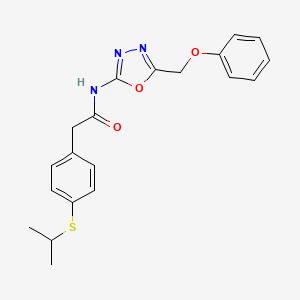

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2995734.png)

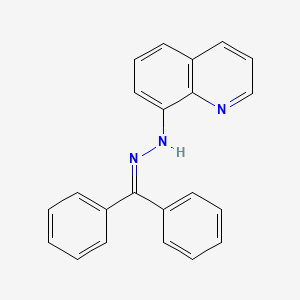

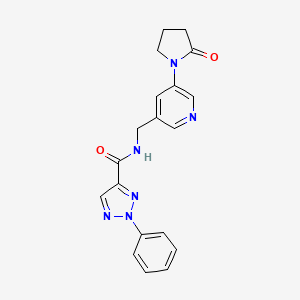

![7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2995738.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)

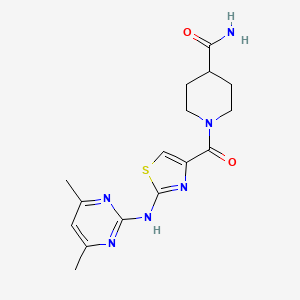

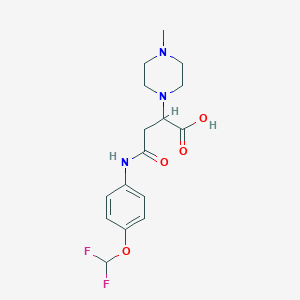

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2995745.png)

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2995751.png)

![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)